N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a thiazole ring, and a benzyl thioether group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological research.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and thiazole intermediates through nucleophilic substitution reactions, often facilitated by base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines, depending on the specific reaction pathway.
Substitution: Various substituted thiazoles or oxadiazoles.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting their function. The benzyl thioether group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide stands out due to the presence of the 4-methylbenzyl group, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-3-5-13(6-4-11)9-24-17-19-14(10-25-17)7-15(22)18-8-16-21-20-12(2)23-16/h3-6,10H,7-9H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVFTBQAGTENT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NN=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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